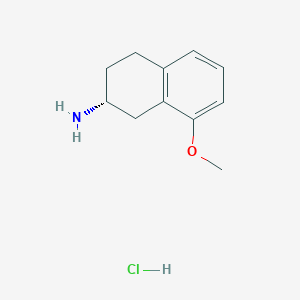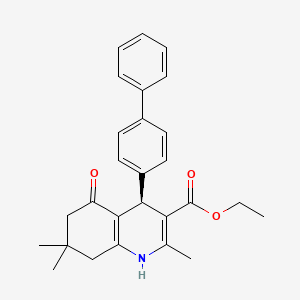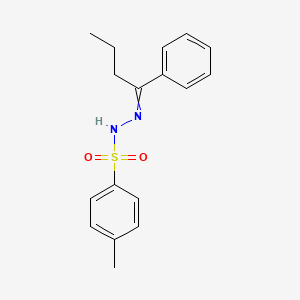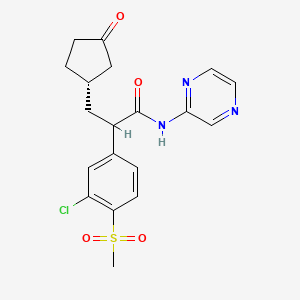![molecular formula C17H17F3O5S B13727131 [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)
[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a trifluoroethoxy group, a hydroxymethyl group, and a methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate typically involves multiple steps. One common route includes the reaction of 3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The trifluoroethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-(carboxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl 4-methylbenzenesulfonate.
Reduction: 3-(hydroxymethyl)-5-(ethoxy)phenyl 4-methylbenzenesulfonate.
Substitution: 3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenylmethyl 4-methylbenzenesulfonamide.
Scientific Research Applications
[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonate group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(hydroxymethyl)-5-(ethoxy)phenyl]methyl 4-methylbenzenesulfonate
- [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-chlorobenzenesulfonate
Uniqueness
The presence of the trifluoroethoxy group in [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate distinguishes it from similar compounds. This group imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.
Properties
Molecular Formula |
C17H17F3O5S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17F3O5S/c1-12-2-4-16(5-3-12)26(22,23)25-10-14-6-13(9-21)7-15(8-14)24-11-17(18,19)20/h2-8,21H,9-11H2,1H3 |
InChI Key |
UKBNVXLPTRRWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CC(=C2)CO)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


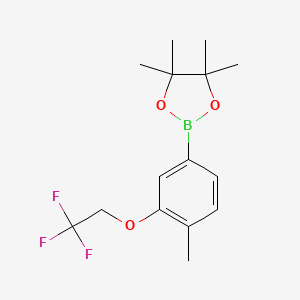
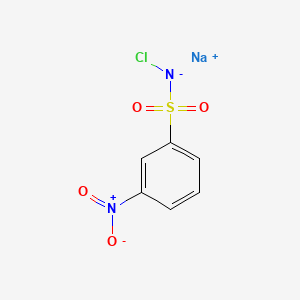
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)
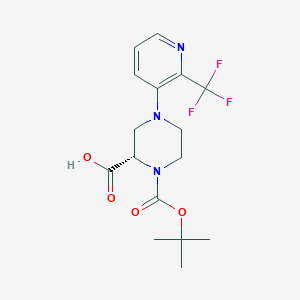

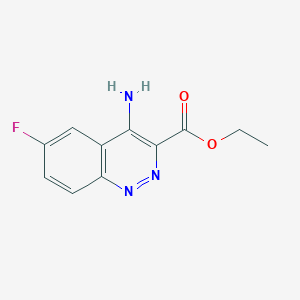
![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)
